molecular formula C27H32N2O7S B612885 Z-D-Lys-obzl benzenesulfonate CAS No. 201018-13-5

Z-D-Lys-obzl benzenesulfonate

Cat. No. B612885
CAS RN: 201018-13-5
M. Wt: 528.62
InChI Key: ZYQPTGXDPNAHSO-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Lys-obzl benzenesulfonate is an amino acid-containing building block . It has a molecular formula of C27H32N2O7S .


Molecular Structure Analysis

The molecular structure of Z-D-Lys-obzl benzenesulfonate is complex, with a molecular weight of 528.6 g/mol . The exact mass is 528.19302254 g/mol .


Physical And Chemical Properties Analysis

Z-D-Lys-obzl benzenesulfonate has a molecular weight of 528.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 13 . The exact mass is 528.19302254 g/mol .

Scientific Research Applications

Synthesis of Lysine Peptide Derivatives

Z-D-Lys-obzl benzenesulfonate has been used in the synthesis of lysine peptide derivatives . These derivatives are important in the study of protein structure and function, as lysine residues often play key roles in these areas.

Synthesis of Glucosepane

Glucosepane is a major cross-linking compound in human tissues, and its accumulation is associated with aging and diabetes. Z-D-Lys-obzl benzenesulfonate has been used in the total synthesis of glucosepane , providing a valuable tool for studying the role of this compound in human health and disease.

Biotinylated Lysine Derivatives

Z-D-Lys-obzl benzenesulfonate can be used for the synthesis of biotinylated lysine derivatives . These derivatives are useful in various biological assays, including affinity purification and protein labeling.

Chromophores and Fluorophores Coupled to Lysine

The compound can also be used for the synthesis of chromophores and fluorophores coupled to lysine . These compounds are widely used in fluorescence microscopy and other imaging techniques, allowing researchers to visualize cellular structures and processes.

Protein Digestibility Studies

Z-D-Lys-obzl benzenesulfonate may also be used in studies of protein digestibility . For example, it could be used to synthesize modified proteins, which can then be used to study the action of digestive enzymes.

properties

IUPAC Name

benzenesulfonic acid;benzyl (2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.C6H6O3S/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18;7-10(8,9)6-4-2-1-3-5-6/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1-5H,(H,7,8,9)/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQPTGXDPNAHSO-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCCCN)NC(=O)OCC2=CC=CC=C2.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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